
VX-745
概要
説明
科学的研究の応用
Scientific Research Applications of VX-745
This compound, also known as neflamapimod, is a selective p38α/MAPK14 inhibitor with potential applications in treating neuroinflammation and Alzheimer's disease . Research indicates that this compound can shift microglial activation from a pro-inflammatory state to a phagocytic one, enhance mitochondrial function and synaptic transmission, and improve memory .
Clinical Trials and Studies
- Phase 2a Clinical Trials in Alzheimer's Disease: Two Phase 2a clinical trials provided proof-of-mechanism for neflamapimod (this compound), demonstrating significant Alzheimer's disease-relevant pharmacological activity . These trials, Study 302 (12-week treatment) and Study 303 (6-week treatment), were conducted in patients with Mild Cognitive Impairment due to Alzheimer's disease (MCI due to AD) or mild Alzheimer's disease . The treatment showed improvement in memory tests assessing immediate and delayed recall, suggesting a reversal of memory deficits .
- Effects on Neuroinflammation and Cognition: In aged rats, this compound lowered IL-1β, increased the postsynaptic marker PSD95, and improved performance in the Morris water maze .
- Amyloid Plaque Reduction: In 2-year-old Tg2576 mice, treatment with this compound (3 mg/kg) for two weeks resulted in a halving of amyloid plaque load .
- Stroke Recovery: In a rat ischemic stroke model, subacute treatment with this compound for six weeks dose-dependently promoted behavior, sensory, and motor function recovery and increased brain-derived neurotrophic factor (BDNF) protein levels .
- Proof-of-Concept Study: A double-blind, placebo-controlled study of neflamapimod is being conducted over 24 weeks in subjects with mild Alzheimer’s Disease to replicate earlier findings, focusing on improvements in verbal learning and memory, cognitive and functional performance, and chemical changes in spinal fluid .
Effects on Microglial Activation and Synaptic Function
This compound shifts microglial activation from a pro-inflammatory to a phagocytic state, enhancing mitochondrial function, synaptic transmission, and memory .
Vasodilation and Vascular Inflammation
This compound induces blood vessel dilation and inhibits vascular inflammation in rats .
作用機序
ネフラマピモドは、炎症反応と細胞ストレスの調節に関与するキナーゼであるp38 MAPKのαアイソフォームを選択的に阻害することによってその効果を発揮します。このキナーゼを阻害することによって、ネフラマピモドは腫瘍壊死因子αやインターロイキン-1βなどの炎症性サイトカインの産生を減少させます。この阻害は、神経炎症の減少、シナプス機能の改善、潜在的な神経保護効果につながります .
6. 類似の化合物との比較
ネフラマピモドは、p38 MAPKαアイソフォームを選択的に阻害するという点でユニークであり、これは他のp38 MAPK阻害剤とは異なります。類似の化合物には、以下が含まれます。
SB203580: より広範な活性を有する非選択的なp38 MAPK阻害剤ですが、標的外効果の可能性が高くなります。
BIRB 796: 異なる選択性と薬物動態特性を持つ別のp38 MAPK阻害剤です。
VX-702: 同様の標的を有しますが、臨床用途が異なる関連化合物です。
ネフラマピモドのαアイソフォームに対する特異性と中枢神経系への浸透能力は、神経変性疾患の治療のための有望な候補となっています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Neflamapimod involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods: Industrial production of Neflamapimod typically involves large-scale synthesis using batch or continuous flow processes. These methods are designed to ensure consistency, scalability, and cost-effectiveness. The process includes rigorous quality control measures to meet regulatory standards.
化学反応の分析
反応の種類: ネフラマピモドは、以下を含むさまざまな化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: ハロゲン化物、アミン、アルコールなどの求核剤や、ハロゲン化アルキルやアシルクロリドなどの求電子剤を使用して、ある官能基を別の官能基に置き換えます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を、制御された温度およびpH条件下で使用します。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および不活性雰囲気下での触媒水素化を使用します。
置換: ハロゲン化物、アミン、アルコールなどの求核剤、およびハロゲン化アルキルやアシルクロリドなどの求電子剤を、適切な溶媒と温度下で使用します。
主要な生成物: これらの反応から生成される主要な生成物には、修飾された官能基を持つネフラマピモドのさまざまな誘導体が含まれ、これらはさらなる薬理学的研究に使用したり、より複雑な分子の合成における中間体として使用したりできます。
4. 科学研究の応用
ネフラマピモドは、さまざまな分野における潜在的な治療用途のために広範囲に研究されてきました。
化学: p38 MAPKがさまざまな生化学経路で果たす役割を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達、炎症、神経変性への影響について調査されています。
医学: アルツハイマー病、レビー小体病、およびその他の神経変性疾患の治療法としての臨床試験で評価されています.
産業: 炎症性疾患および神経変性疾患を標的とする新しい治療薬の開発における潜在的な用途があります。
類似化合物との比較
Neflamapimod is unique in its selective inhibition of p38 MAPK alpha isoform, which distinguishes it from other p38 MAPK inhibitors. Similar compounds include:
SB203580: A non-selective p38 MAPK inhibitor with broader activity but higher potential for off-target effects.
BIRB 796: Another p38 MAPK inhibitor with different selectivity and pharmacokinetic properties.
VX-702: A related compound with similar targets but different clinical applications.
Neflamapimod’s specificity for the alpha isoform and its ability to penetrate the central nervous system make it a promising candidate for treating neurodegenerative diseases .
生物活性
VX-745, also known as neflamapimod, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting p38α and p38β isoforms. This compound has garnered interest for its potential therapeutic applications, particularly in inflammatory diseases and neurodegenerative conditions like Alzheimer's disease.
This compound functions as an ATP-competitive inhibitor , effectively blocking the phosphorylation activity of p38 MAPK. This inhibition leads to the reduction of pro-inflammatory cytokines such as TNFα and IL-1β, which are crucial mediators in various inflammatory responses. The compound's selectivity is notable, with reported IC50 values of 10 nM for p38α and 220 nM for p38β, while showing minimal activity against other MAPK family members .
Pharmacokinetic Profile
This compound exhibits a favorable pharmacokinetic profile characterized by good oral bioavailability and water solubility. Preclinical studies demonstrated that it maintains effective plasma concentrations necessary for biological activity in vivo .
Efficacy in Alzheimer's Disease
This compound has been evaluated in multiple clinical trials, particularly focusing on its efficacy in treating Alzheimer's disease. Two Phase 2a studies demonstrated significant pharmacological activity relevant to Alzheimer's, with improvements noted in memory tests assessing immediate and delayed recall . However, a subsequent Phase 2 trial indicated no significant improvement in episodic memory after 24 weeks of treatment compared to placebo .
Summary of Clinical Trial Results
Endpoint | Placebo (n=82) | Neflamapimod (n=78) | Difference (95% CI) | P-value |
---|---|---|---|---|
HVLT-R Total Recall Z-score | -0.13 (-0.27, 0.01) | -0.17 (-0.38, 0.05) | -0.03 (-0.23, 0.16) | NS |
WMS Immediate & Delayed Recall | 16.6 (11.1, 22.1) | 16.0 (10.5, 21.5) | -0.6 (-6.0, 4.8) | NS |
CDR-SB Score | 1.0 (0.5, 1.5) | 1.1 (0.6, 1.7) | 0.1 (-0.4, 0.6) | NS |
MMSE Score | -0.5 (-1.3, 0.3) | -0.8 (-1.7, 0.1) | -0.3 (-1.0, 0.5) | NS |
NS indicates not statistically significant .
In Vivo Studies
In animal models, this compound has demonstrated efficacy in reducing inflammation and amyloid plaque deposition associated with Alzheimer's pathology . Specifically, it has been shown to lower levels of tau protein in cerebrospinal fluid (CSF), a marker associated with neurodegeneration .
Case Studies
A notable case study involved patients with mild cognitive impairment due to Alzheimer's disease who participated in the Phase 2a trials of this compound . The results suggested a potential reversal of cognitive decline in some participants; however, these findings were not universally replicated in larger trials.
特性
IUPAC Name |
5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPKQEUBKLEPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175115 | |
Record name | VX 745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209410-46-8 | |
Record name | 5-(2,6-Dichlorophenyl)-2-[(2,4-difluorophenyl)thio]-6H-pyrimido[1,6-b]pyridazin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209410-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neflamapimod [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209410468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neflamapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07138 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VX 745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEFLAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL52QM320 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。